3-Methyl-1,2-oxathiolane 2,2-dioxide
Overview
Description
3-Methyl-1,2-oxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholinergic Potency and Selectivity : Teodori et al. (1987) studied chiral cholinergic agonists carrying a 1,3-oxathiolane nucleus. They found that certain enantiomers showed selective and potent muscarinic agent properties, implying potential applications in neurochemistry and pharmacology (Teodori et al., 1987).
Workplace Air Quality Monitoring : Oldeweme and Klockow (1986) described chromatographic procedures for determining 1,2-oxathiolane-2,2-dioxide in workplace air, suggesting its importance in occupational health and safety (Oldeweme & Klockow, 1986).
Molecular and Crystal Structure Analysis : Petit et al. (1980) conducted an X-ray analysis of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, providing insights into the compound's molecular and crystal structures, which is crucial for understanding its chemical behavior and potential applications (Petit et al., 1980).
Synthesis and Stereochemistry : Pihlaja et al. (2008) investigated the synthesis and stereochemistry of 3-oxo-1,3-oxathiolanes, including their structural characterization and conformational properties. This research contributes to the fundamental understanding of the compound's chemistry (Pihlaja et al., 2008).
Antagonist Synthesis in Muscarinic Ligands : Dei et al. (2008) synthesized isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxide derivatives, which are potent muscarinic antagonists, indicating their potential in drug development (Dei et al., 2008).
Fungal Biotransformation : Holland and Muñoz (1988) explored the biotransformation of 1,3-oxathiolanes by fungi, indicating potential applications in biotechnology and organic synthesis (Holland & Muñoz, 1988).
Electron Impact Decomposition Study : Tretyakova et al. (1997) investigated the decomposition of 3,5-diaryl-1,2-oxathiolane-2-oxides under electron impact, contributing to the understanding of its chemical behavior under specific conditions (Tretyakova et al., 1997).
Safety and Hazards
Mechanism of Action
2,4-Butanesultone, also known as 3-methyloxathiolane 2,2-dioxide or 3-Methyl-1,2-oxathiolane 2,2-dioxide, is a chemical compound with the molecular formula C4H8O3S . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been noted that the compound operates by inhibiting specific enzymes and activating particular receptors .
Mode of Action
2,4-Butanesultone interacts with its targets by inhibiting specific enzymes and activating particular receptors . It also stimulates the PPARγ receptor, which plays a role in regulating glucose metabolism .
Biochemical Pathways
It is known that the compound influences glucose metabolism through its stimulation of the pparγ receptor .
Pharmacokinetics
It is known that the compound is soluble in dmso and slightly soluble in methanol , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Butanesultone. For instance, the compound decomposes in water , and its solubility in different solvents can affect its bioavailability . Furthermore, it should be stored in a well-ventilated place and kept cool .
Biochemical Analysis
Biochemical Properties
2,4-Butanesultone operates by inhibiting specific enzymes, activating particular receptors, and influencing particular cellular processes . It stimulates the PPARγ receptor, which plays a crucial role in regulating glucose metabolism
Cellular Effects
2,4-Butanesultone has been observed to influence various types of cells and cellular processes . It affects the release of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α)
Molecular Mechanism
The molecular mechanism of 2,4-Butanesultone involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-methyloxathiolane 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-4-2-3-7-8(4,5)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYDBUEGDKEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883653 | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-03-5 | |
Record name | 2,4-Butanesultone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-oxathiolane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.